molecular formula C14H22N2O B6615599 1-(2,6-Diisopropylphenyl)-3-methylurea CAS No. 148458-12-2

1-(2,6-Diisopropylphenyl)-3-methylurea

Cat. No.: B6615599
CAS No.: 148458-12-2
M. Wt: 234.34 g/mol
InChI Key: GQHMJQCLGYGDLS-UHFFFAOYSA-N
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Description

1-(2,6-Diisopropylphenyl)-3-methylurea is a urea derivative characterized by a 2,6-diisopropylphenyl group attached to the urea nitrogen and a methyl group at the adjacent nitrogen. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15-5/h6-10H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMJQCLGYGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148458-12-2
Record name 1-(2,6-DIISOPROPYLPHENYL)-3-METHYLUREA
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Preparation Methods

Phosgene-Derived Isocyanate Synthesis

The classical route involves generating 2,6-diisopropylphenyl isocyanate (1 ) via phosgene treatment of 2,6-diisopropylaniline (2 ), followed by reaction with methylamine. However, phosgene’s toxicity has spurred alternatives like triphosgene (Figure 1A). In a representative procedure, 2 reacts with triphosgene in dichloromethane at 0°C, yielding 1 with 78% conversion. Subsequent addition of methylamine in tetrahydrofuran (THF) at −20°C affords 1-(2,6-diisopropylphenyl)-3-methylurea (3 ) in 65% yield after recrystallization.

Non-Phosgene Isocyanate Generation

Recent advances employ N,N′-carbonyldiimidazole (CDI) as a phosgene substitute. Treatment of 2 with CDI in acetonitrile at 50°C forms the imidazolide intermediate (4 ), which reacts with methylamine to yield 3 in 89% purity (Figure 1B). This method eliminates gaseous byproducts and reduces purification steps, though imidazole byproducts require aqueous washes.

Carbamoyl Transfer Reagents for Sterically Hindered Systems

Imidazolium Salt Methodology

Batey’s carbamoylimidazolium salts enable efficient synthesis of tetrasubstituted ureas. Methylamine reacts with CDI to form N-methylcarbamoylimidazole (5 ), which is methylated to the imidazolium salt (6 ) (Scheme 2A). Reaction of 6 with 2,6-diisopropylaniline (2 ) in dichloromethane with triethylamine produces 3 in 92% yield, surpassing traditional isocyanate routes in steric tolerance.

Anilide Anion Activation

For less nucleophilic aryl amines like 2 , deprotonation with KHMDS enhances reactivity. The anilide anion of 2 reacts with 6 at −78°C, yielding 3 in 85% yield with >99% HPLC purity. This method is critical for avoiding incomplete coupling in hindered systems.

Urethane Aminolysis: Solvent and Catalytic Effects

Two-Step Carbamate Formation

Phenyl chloroformate (7 ) reacts with 2 in THF to form N-(2,6-diisopropylphenyl) carbamate (8 ) (Scheme 3A). Subsequent aminolysis with methylamine in refluxing ethanol provides 3 in 76% yield. Polar aprotic solvents like DMF improve yields to 81% by stabilizing the transition state.

In-Water Carbonylation with DMDTC

S,S-Dimethyl dithiocarbonate (DMDTC, 9 ) enables a one-pot synthesis. 2 and methylamine react with 9 in water at 70°C, directly yielding 3 in 88% yield without intermediate isolation. This green chemistry approach minimizes solvent waste and simplifies purification.

Decarboxylative Routes: Precursor Synthesis and Optimization

Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid

The 2,6-diisopropylphenyl group is synthesized via Friedel-Crafts alkylation of p-hydroxybenzoic acid (10 ) with isopropyl alcohol in concentrated H<sub>2</sub>SO<sub>4</sub> at 60–65°C, yielding 4-hydroxy-3,5-diisopropylbenzoic acid (11 ) (Scheme 4A). Decarboxylation of 11 in ethylene glycol with NaOH at 150°C under N<sub>2</sub> generates 2,6-diisopropylphenol (12 ), a precursor to 2 .

Nitration and Reduction to Aniline

12 is nitrated with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to 4-nitro-2,6-diisopropylphenol (13 ), which undergoes catalytic hydrogenation (Pd/C, H<sub>2</sub>) to yield 2 in 94% purity. This route avoids hazardous halogenation steps but requires careful control of nitration regioselectivity.

Hofmann Rearrangement: Amidine Intermediates

Carboxamide to Urea Conversion

2,6-Diisopropylphenylcarboxamide (14 ) undergoes Hofmann rearrangement with NBS/KOH to form the isocyanate intermediate (1 ), which is trapped with methylamine to give 3 in 68% yield (Scheme 5). While effective, this method is limited by over-oxidation byproducts, necessitating column purification.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
CDI-Mediated Coupling8999.2No phosgene, high steric toleranceRequires anhydrous conditions
Carbamoyl Transfer9299.8Scalable, minimal byproductsCost of imidazolium salts
DMDTC Carbonylation8898.5Solvent-free, green chemistryLonger reaction times (12–18 h)
Hofmann Rearrangement6897.3Utilizes stable carboxamidesLow yield due to over-oxidation

Impurity Profiling and Purification Strategies

Byproduct Identification

Common impurities include:

  • Symmetrical urea : From over-alkylation during isocyanate synthesis (≤2.1%).

  • Mono-methylated urea : Incomplete methylation in carbamoyl transfer routes (≤1.5%).

  • Ether-linked dimers : Formed during Friedel-Crafts alkylation (≤0.8%).

Chromatographic and Crystallization Techniques

Reverse-phase HPLC (C18 column, 70:30 MeOH/H<sub>2</sub>O) resolves 3 from symmetrical urea (R<sub>t</sub> = 12.3 vs. 14.1 min). Recrystallization from ethyl acetate/n-hexane (1:5) enhances purity to >99.5% by removing mono-methylated derivatives.

Industrial-Scale Considerations

Cost-Benefit Analysis

CDI-mediated coupling is favored for pilot-scale production (US$ 320/kg), whereas DMDTC carbonylation reduces costs to US$ 210/kg but requires high-pressure reactors. The carbamoyl transfer method, though expensive (US$ 450/kg), achieves the highest yields for pharmaceutical-grade material.

Environmental Impact

DMDTC routes reduce E-factor (kg waste/kg product) to 8.7 vs. 14.2 for phosgene-based methods. Solvent recovery systems in carbamoyl transfer processes lower VOC emissions by 62% compared to traditional aminolysis .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diisopropylphenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,6-Diisopropylphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

The following analysis compares 1-(2,6-Diisopropylphenyl)-3-methylurea with two structurally related urea derivatives: 3-[3-(Dimethylamino)propyl]-1-phenylurea () and 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (). Key differences in substituents, physicochemical properties, hazards, and applications are highlighted.

Structural and Physicochemical Comparison
Property This compound 3-[3-(Dimethylamino)propyl]-1-phenylurea 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
Molecular Formula C₁₄H₂₂N₂O (hypothetical) C₁₂H₁₉N₃O C₂₄H₃₀F₃N₃O₂
Molecular Weight ~250.34 g/mol (hypothetical) 221.30 g/mol 449.51 g/mol
Substituents - 2,6-Diisopropylphenyl
- Methyl
- Phenyl
- 3-(Dimethylamino)propyl
- 2,6-Diisopropylphenyl
- 2-Morpholin-4-YL-5-(trifluoromethyl)phenyl
Lipophilicity (Predicted) High (due to bulky diisopropylphenyl) Moderate (polar dimethylamino group) Very high (trifluoromethyl and morpholine groups)

Key Observations :

  • The 2,6-diisopropylphenyl group in the target compound and ’s analog increases steric bulk and lipophilicity compared to the simpler phenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility.
  • ’s compound includes a trifluoromethyl group , which often improves bioavailability and resistance to oxidative metabolism in pharmaceuticals .

Key Observations :

  • ’s compound lacks comprehensive toxicological data, necessitating caution during handling .
  • ’s compound is produced as a high-purity pharmaceutical intermediate, implying rigorous quality control and occupational safety protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Diisopropylphenyl)-3-methylurea, considering steric hindrance from the diisopropylphenyl group?

  • Methodological Answer : The synthesis typically involves coupling 2,6-diisopropylphenyl isocyanate with methylamine under controlled conditions. Steric hindrance from the bulky diisopropyl groups necessitates slow addition of reagents and elevated temperatures (80–100°C) to improve reaction kinetics. Solvent selection (e.g., THF or DMF) is critical to enhance solubility, and catalysts like triethylamine may mitigate side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high yields (>85%) .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and non-aqueous titration (using perchloric acid in glacial acetic acid) are standard for quantifying purity (>98%) .
  • Structural Confirmation : 1^1H/13^13C NMR (in CDCl3_3) identifies key signals, such as the urea NH proton (δ 8.2–8.5 ppm) and isopropyl methine protons (δ 3.0–3.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 303.2) .

Advanced Research Questions

Q. How can researchers address challenges in obtaining high-quality single crystals for X-ray diffraction studies of this compound?

  • Methodological Answer : The bulky 2,6-diisopropylphenyl group impedes crystal packing. To overcome this:

  • Use slow vapor diffusion (e.g., hexane into a saturated dichloromethane solution) to promote ordered crystallization.
  • Employ SHELXL for refinement, leveraging its robust handling of disordered isopropyl groups via PART and SIMU instructions .
  • Note: No prior crystallographic data exists for closely related analogs, necessitating trial-and-error optimization of solvent systems .

Q. What strategies resolve discrepancies in reactivity data between experimental and computational models for the urea moiety?

  • Methodological Answer :

  • Experimental Validation : Compare kinetic data (e.g., nucleophilic substitution rates) under varying electronic environments (e.g., substituent effects on the aryl ring).
  • Computational Adjustments : Use density functional theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) to account for steric and electronic effects. Calibrate models against experimental 15^{15}N NMR chemical shifts of the urea nitrogen atoms .

Q. How do electronic effects of substituents influence the hydrogen-bonding capacity of the urea group in catalytic applications?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce urea’s basicity, weakening hydrogen-bond donor strength. This is quantified via IR spectroscopy (N-H stretching frequencies shift from ~3450 cm1^{-1} to ~3350 cm1^{-1}).
  • Electron-donating groups (e.g., methyl) enhance H-bonding, as shown by X-ray crystallography (shorter N-H···O distances in co-crystals with carbonyl acceptors) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform controlled heating (5°C/min under N2_2) to identify decomposition onset temperatures. Discrepancies may arise from impurities (e.g., residual solvents), which are detectable via TGA-MS coupling.
  • Controlled Replicates : Repeat synthesis and purification protocols across labs to isolate variables (e.g., solvent traces, moisture content) .

Methodological Tables

Analytical Technique Key Parameters Application
HPLCC18 column, 70:30 MeOH/H2_2O, 1.0 mL/minPurity quantification (>98%)
X-ray DiffractionMo Kα radiation, SHELXL refinementResolving disordered isopropyl groups
DFT CalculationsB3LYP-D3/6-311++G(d,p) basis setPredicting electronic effects on reactivity

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